

Application Notes and Protocols for NNC-0640 in High-Throughput Screening

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Compound of Interest

Compound Name: NNC-0640

Cat. No.: B1679352

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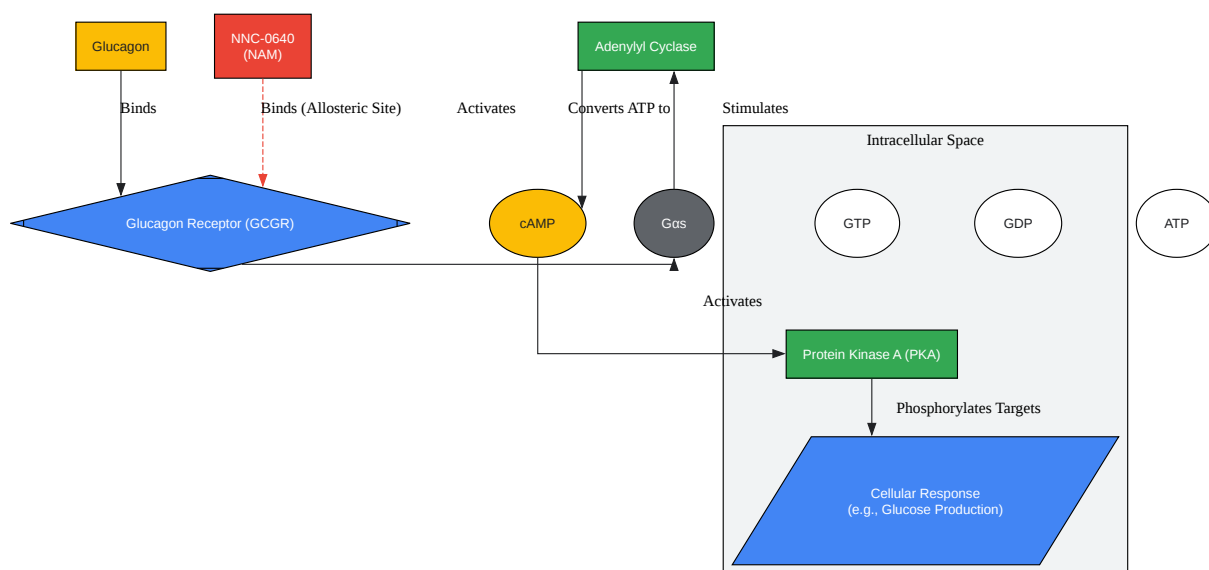
Introduction

NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a class B G protein-coupled receptor (GPCR).[1][2] The GCGR plays a crucial role in glucose homeostasis, primarily by mediating the effects of glucagon to increase hepatic glucose production.[3] By negatively modulating the GCGR, **NNC-0640** can inhibit glucagon-mediated signaling, making it a valuable tool for studying the physiological roles of the GCGR and for the discovery of new therapeutic agents for type 2 diabetes.[2]

NNC-0640 also acts as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[1] These application notes provide detailed protocols for utilizing **NNC-0640** in high-throughput screening (HTS) campaigns to identify and characterize novel GCGR modulators.

Mechanism of Action of NNC-0640

NNC-0640 binds to an extra-helical allosteric site on the transmembrane domain of the GCGR. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glucagon. The GCGR is primarily coupled to the G α s signaling pathway. Upon activation by glucagon, the receptor stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. As a negative allosteric modulator, **NNC-0640** inhibits this glucagon-induced cAMP production.



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Caption: Glucagon Receptor Signaling Pathway.

Quantitative Data for NNC-0640

The following table summarizes the reported in vitro potency of **NNC-0640** against the human glucagon receptor. This data is essential for designing experiments and for use as a reference

standard in HTS assays.

Compound	Target	Assay Type	Parameter	Value	Reference
NNC-0640	Human GCGR	Functional Assay	IC50	69.2 nM	
NNC-0640	Human GCGR	Binding Assay	pKi	7.4	
NNC-0640	Human GLP-1R	Functional Assay	NAM	Inhibits GLP-1-mediated cAMP accumulation	

Experimental Protocols for High-Throughput Screening

Two primary HTS methodologies are presented for the identification and characterization of novel GCGR modulators using **NNC-0640** as a reference compound.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a 384-well format. It is designed to identify NAMs that, like **NNC-0640**, inhibit glucagon-induced cAMP production.

Materials and Reagents:

- HEK293 cells stably expressing the human GCGR (HEK293-hGCGR)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
- Phosphate-Buffered Saline (PBS)
- HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

- Glucagon
- **NNC-0640**
- Test compounds
- 384-well white, low-volume microplates

Procedure:

- Cell Preparation:
 - Culture HEK293-hGCGR cells to ~80-90% confluency.
 - Harvest cells and resuspend in assay buffer to a density of 1×10^6 cells/mL.
 - Dispense 5 μ L of the cell suspension into each well of a 384-well plate.
- Compound Addition:
 - Prepare serial dilutions of test compounds and **NNC-0640** in assay buffer.
 - Add 5 μ L of the compound dilutions to the appropriate wells. For control wells, add 5 μ L of assay buffer.
- Agonist Stimulation:
 - Prepare a solution of glucagon in assay buffer at a concentration that elicits 80% of the maximal response (EC80).
 - Add 5 μ L of the glucagon solution to all wells except the negative control wells (add 5 μ L of assay buffer instead).
- Incubation:
 - Incubate the plate at room temperature for 30 minutes.
- cAMP Detection:

- Prepare the HTRF detection reagents according to the manufacturer's protocol.
- Add 5 μ L of the cAMP-d2 conjugate solution to each well.
- Add 5 μ L of the anti-cAMP cryptate conjugate solution to each well.
- Final Incubation and Measurement:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
 - Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
- Data Analysis:
 - Calculate the 665/620 nm ratio for each well.
 - Normalize the data to the positive (glucagon only) and negative (buffer only) controls.
 - Plot the normalized response against the compound concentration to determine the IC50 values for active compounds.



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Caption: HTRF cAMP Assay Workflow.

Protocol 2: High-Throughput Radioligand Binding Assay

This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from the GCGR. This assay can identify both orthosteric and allosteric modulators that affect ligand binding.

Materials and Reagents:

- HEK293-hGCGR cells or membrane preparations
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

- Radiolabeled glucagon (e.g., [125I]-Glucagon)
- **NNC-0640**
- Test compounds
- Non-specific binding control (e.g., high concentration of unlabeled glucagon)
- 96- or 384-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Compound Plating:
 - Prepare serial dilutions of test compounds and **NNC-0640** in binding buffer.
 - Add 25 μ L of the compound dilutions to the wells of the filter plate.
- Radioligand Addition:
 - Prepare a solution of [125I]-Glucagon in binding buffer at a concentration equal to its K_d .
 - Add 25 μ L of the radioligand solution to all wells.
- Cell/Membrane Addition:
 - Resuspend HEK293-hGCGR cells or membranes in binding buffer to a concentration that provides a sufficient signal-to-noise ratio.
 - Add 50 μ L of the cell/membrane suspension to each well to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach binding equilibrium.

- Filtration and Washing:
 - Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
 - Wash the filters three times with 200 μ L of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation Counting:
 - Dry the filter plate completely.
 - Add 50 μ L of scintillation fluid to each well.
 - Seal the plate and count the radioactivity in a microplate scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the compound concentration to determine the K_i or IC50 values.



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Caption: Radioligand Binding Assay Workflow.

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